E6 Berbamine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

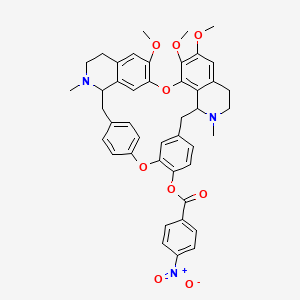

(20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl) 4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H43N3O9/c1-45-18-16-29-23-37(51-3)39-25-33(29)34(45)20-26-6-13-32(14-7-26)54-38-22-27(8-15-36(38)56-44(48)28-9-11-31(12-10-28)47(49)50)21-35-41-30(17-19-46(35)2)24-40(52-4)42(53-5)43(41)55-39/h6-15,22-25,34-35H,16-21H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUAVTDKYTXNVBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H43N3O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

757.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

E6 Berbamine: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berbamine (B205283) (BBM), a bis-benzylisoquinoline alkaloid isolated from the medicinal plant Berberis amurensis, has garnered significant attention in oncological research for its potent anti-tumor activities.[1][2][3] Traditionally used in Chinese medicine, recent studies have elucidated its role in modulating a multitude of signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[4] This technical guide provides an in-depth analysis of the molecular mechanisms through which E6 Berbamine exerts its anti-cancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.

Core Mechanisms of Action

Berbamine's anti-neoplastic properties are multifaceted, primarily revolving around the induction of programmed cell death (apoptosis), modulation of autophagy, induction of cell cycle arrest, and inhibition of metastasis.

Induction of Apoptosis

Berbamine is a potent inducer of apoptosis in a wide range of cancer cell lines.[5][6] It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Key apoptotic events induced by Berbamine include:

-

Modulation of Bcl-2 Family Proteins: Berbamine treatment leads to a significant decrease in the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while concurrently upregulating the expression of pro-apoptotic proteins like Bax.[5][7][8] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane.

-

Mitochondrial Disruption: The altered balance of Bcl-2 family proteins results in a loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.[6][9]

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of the caspase cascade, including the initiator caspase-9 and the executioner caspase-3.[5][6] Cleaved caspase-3 is responsible for the downstream events of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.

-

Upregulation of p53: In some cancer cell lines, Berbamine has been shown to increase the expression of the tumor suppressor protein p53, which can, in turn, activate the apoptotic machinery.[6][9]

Modulation of Autophagy

Recent evidence suggests that Berbamine can also function as an autophagy inhibitor.[1] Autophagy is a cellular process of self-digestion that can promote cancer cell survival under stress. Berbamine has been reported to induce the accumulation of autophagic vesicles in colon cancer cells, along with an increase in the expression of autophagy-related proteins like Beclin-1, LC3B-II, ATG-5, and ATG-12, suggesting a blockage in the later stages of the autophagic flux.[1][7] By inhibiting autophagy, Berbamine may enhance the efficacy of other chemotherapeutic agents.[10]

Cell Cycle Arrest

Berbamine can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. The specific phase of cell cycle arrest appears to be cell-type dependent, with reports indicating arrest at both the G0/G1 and G2/M phases.[5][6][11] This arrest is often accompanied by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, in colorectal cancer cells, Berbamine induces G0/G1 arrest.[6]

Inhibition of Metastasis

Berbamine has demonstrated the ability to inhibit the migration and invasion of cancer cells, key processes in metastasis.[4] Studies have shown that Berbamine can reduce the migratory and invasive potential of lung and liver cancer cells.[4][12]

Signaling Pathways Modulated by Berbamine

Berbamine's diverse anti-cancer effects are a result of its ability to interfere with multiple oncogenic signaling pathways.

JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is often hyperactivated in cancer, promoting cell proliferation and survival. Berbamine has been shown to directly inhibit the auto-phosphorylation of JAK2, a key kinase in this pathway.[1] This leads to the reduced phosphorylation and activation of STAT3.[1] The inactivation of STAT3 results in the downregulation of its target genes, including the anti-apoptotic proteins Mcl-1 and Bcl-xL.

CaMKII Pathway

Calcium/calmodulin-dependent protein kinase II (CaMKII) is another important target of Berbamine, particularly in liver cancer.[13][14] Hyperphosphorylation of CaMKII is observed in liver tumors, and Berbamine effectively inhibits its activity.[13][14] The inhibition of CaMKII by Berbamine suppresses liver cancer cell proliferation and induces cell death.[13][14]

References

- 1. benchchem.com [benchchem.com]

- 2. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2.12. Xenograft Tumor Growth [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 11. DAPI Counterstaining Protocols | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. Effect of berbamine on invasion and metastasis of human liver cancer SMMC-7721 cells and its possible mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Berbamine: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berbamine (B205283), a bisbenzylisoquinoline alkaloid, has a long history of use in traditional medicine and is the subject of growing interest in modern pharmacology for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of the discovery of berbamine, its primary natural sources with quantitative analysis of its yield, detailed experimental protocols for its extraction and isolation, and a focused examination of the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of this multifaceted natural compound.

Discovery and Historical Context

The history of berbamine is intertwined with the broader exploration of alkaloids from the Berberis genus, which have been used for centuries in traditional Chinese and Ayurvedic medicine. While the exact first isolation of berbamine is not definitively documented in a single seminal publication, a significant early report in 1940 by Greathouse and Rigler detailed the isolation of both berberine (B55584) and berbamine from the plant Mahonia swaseyi.[1][2] This work represents one of the earliest documented instances of the isolation of berbamine in the scientific literature.

The structural elucidation of this complex bisbenzylisoquinoline alkaloid was a gradual process, benefiting from the advancements in analytical chemistry throughout the 20th century. Like many complex natural products, its complete and correct structure was likely confirmed through a combination of chemical degradation studies, spectroscopic analysis (such as UV, IR, NMR), and ultimately, X-ray crystallography.

Natural Sources of Berbamine

Berbamine is predominantly found in plants belonging to the Berberis (Barberry) genus of the Berberidaceae family.[3] These plants are distributed worldwide in temperate and subtropical regions. The concentration of berbamine can vary significantly depending on the plant species, the specific part of the plant, and geographical location.

The most well-documented and significant natural sources of berbamine include:

-

Berberis amurensis : Often cited as a primary source, this species is a traditional Chinese medicinal herb.[4]

-

Berberis vulgaris (European Barberry) : The roots, bark, and stems of this species are known to contain significant amounts of berbamine.[5]

Other species from which berbamine has been isolated include Berberis thunbergii, Berberis koreana, and Mahonia swaseyi.[1][2][6]

Quantitative Analysis of Berbamine Content

The yield of berbamine from its natural sources is a critical factor for research and potential commercial production. The following table summarizes available quantitative data on berbamine content in various Berberis species.

| Plant Species | Plant Part | Berbamine Content | Method of Analysis |

| Berberis amurensis | Leaf Tissue | 314.3 ± 43.8 µg/g | HPLC |

| Berberis vulgaris | Roots, Bark, and Stems | 2.5% (w/w) | HPLC |

| Berberis thunbergii | Leaf Tissue | 421.6 ± 27.1 µg/g | HPLC |

| Berberis koreana | Leaf Tissue | 85.8 ± 4.8 µg/g | HPLC |

Data compiled from multiple sources.[5][6][7]

Experimental Protocols: Extraction and Isolation

The extraction and isolation of berbamine from its natural plant sources involve multi-step processes that leverage the physicochemical properties of alkaloids. As berbamine often co-exists with other alkaloids like berberine, separation is a key challenge.

General Extraction of Total Alkaloids from Berberis Species

This protocol outlines a general method for the extraction of total alkaloids from the root bark of Berberis species.

-

Preparation of Plant Material : The root bark of the chosen Berberis species is air-dried and coarsely powdered.

-

Defatting : The powdered material is subjected to Soxhlet extraction with petroleum ether to remove fats and waxes.

-

Alkaloid Extraction : The defatted plant material is then extracted with 95% ethanol (B145695) or methanol. The extraction is typically carried out for several hours until the solvent runs clear.

-

Concentration : The ethanolic or methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude alkaloid residue.

Separation of Berbamine from Berberine

A patented method for the separation of berbamine and berberine utilizes the differential solubility of their respective salts.[8]

-

Acidic Water Extraction : The powdered plant material (e.g., roots of Chinese barberry) is extracted with a dilute acidic solution (e.g., 0.2% sulfuric acid) with stirring at an elevated temperature (70-95°C). This process is repeated multiple times.

-

Filtration and Clarification : The combined acidic extracts are filtered. The filtrate may be treated with activated charcoal and filtered again to remove pigments and other impurities.

-

pH Adjustment for Separation :

-

The pH of the filtrate is adjusted to approximately 12 with a base such as milk of lime (calcium hydroxide). At this high pH, berbamine, a tertiary amine, precipitates as a free base, while berberine, a quaternary ammonium (B1175870) alkaloid, remains in solution.

-

The solution is allowed to stand, and the precipitated free berbamine is collected by filtration.

-

-

Isolation of Berberine :

-

The pH of the filtrate from the previous step is adjusted to 8-8.5 with concentrated hydrochloric acid.

-

An 8% solution of sodium chloride is added to the filtrate. Berberine hydrochloride is sparingly soluble in the salt solution and will precipitate out.

-

The precipitate is collected by filtration.

-

-

Purification of Berbamine :

-

The crude berbamine precipitate is dissolved in ethanol.

-

The solution is treated with activated charcoal and heated.

-

After hot filtration, the ethanol is partially evaporated.

-

Distilled water is added to the concentrated ethanolic solution to precipitate the purified berbamine.

-

The pH is adjusted to 8-8.5 with 5% NaOH, and the mixture is heated.

-

After cooling and standing, the purified white berbamine is collected by filtration and dried.

-

Key Signaling Pathways Modulated by Berbamine

Berbamine exerts its diverse pharmacological effects, particularly its anti-cancer activities, by modulating several key intracellular signaling pathways.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. It is often hyperactivated in many types of cancer. Berbamine has been shown to inhibit this pathway, leading to a reduction in cancer cell proliferation and survival.

Caption: Berbamine inhibits the PI3K/Akt/mTOR signaling pathway.

The JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is essential for cytokine signaling and is involved in cell proliferation, differentiation, and survival. Constitutive activation of the JAK/STAT pathway is a hallmark of many cancers. Berbamine has been demonstrated to inhibit this pathway, often by targeting STAT3.

Caption: Berbamine inhibits the JAK/STAT signaling pathway.

The CaMKII Pathway

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a multifunctional serine/threonine kinase that plays a role in various cellular processes, including cell proliferation and survival. Overexpression and activation of CaMKII have been implicated in the progression of several cancers. Berbamine is a known inhibitor of CaMKII.

References

- 1. ISOLATION OF THE ALKALOIDS, BERBERINE AND BERBAMINE, FROM MAHONIA SWASEYI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ISOLATION OF THE ALKALOIDS, BERBERINE AND BERBAMINE, FROM MAHONIA SWASEYI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological and Therapeutic Potential of Berbamine: A Potent Alkaloid from Genus Berberis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Berbamine, a novel nuclear factor κB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comparative study of alkaloid and phenolic compounds in different organs and tissues of Berberis integerrima - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

E6 Berbamine: A Bisbenzylisoquinoline Alkaloid with Therapeutic Potential

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Berbamine (B205283), a prominent member of the bisbenzylisoquinoline alkaloid family, is a natural compound isolated from various plants of the Berberis genus, most notably Berberis amurensis.[1][2] With a long history in traditional medicine, particularly in Chinese and Ayurvedic practices, berbamine has garnered significant scientific interest for its diverse pharmacological activities.[3] This technical guide provides a comprehensive overview of berbamine, focusing on its mechanism of action, its role in critical signaling pathways, and its potential applications in oncology and inflammatory diseases. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Concepts: Mechanism of Action

Berbamine exerts its biological effects through the modulation of multiple intracellular signaling pathways, primarily impacting cancer cell proliferation, survival, and inflammation. Its multifaceted mechanism of action involves the direct and indirect inhibition of key enzymatic and transcriptional activities.

Anti-Cancer Mechanisms

In the context of oncology, berbamine has demonstrated potent anti-tumor activities across a range of cancer types.[3] Its primary mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis.[3]

A key target of berbamine is the JAK/STAT signaling pathway , which is often constitutively activated in many cancers, promoting cell proliferation and survival. Berbamine has been shown to inhibit the autophosphorylation of Janus kinase 2 (JAK2), a critical upstream kinase in this pathway.[4] This inhibition prevents the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[4] The inactivation of STAT3 leads to the downregulation of its target genes, including the anti-apoptotic proteins Mcl-1 and Bcl-xL, thereby promoting apoptosis.[4]

Another crucial target of berbamine is the Ca2+/Calmodulin-Dependent Protein Kinase II (CAMKII) .[5] Berbamine and its derivatives act as potent inhibitors of CAMKII, leading to the suppression of downstream signaling pathways that promote cancer cell growth and survival.[5] The inhibition of CAMKII by berbamine has been shown to downregulate the self-renewal capacity of liver cancer initiating cells.[5]

Furthermore, berbamine modulates the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . By inhibiting the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit, berbamine effectively blocks NF-κB transcriptional activity.[6] This leads to the downregulation of NF-κB target genes that are involved in cell proliferation, survival, and inflammation.[6]

Anti-Inflammatory Mechanisms

Berbamine exhibits significant anti-inflammatory properties by targeting key inflammatory signaling cascades. Its inhibitory action on the NF-κB pathway plays a central role in its anti-inflammatory effects.[7][8] By blocking NF-κB activation, berbamine reduces the expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[7]

In addition to the NF-κB pathway, berbamine also suppresses the Mitogen-Activated Protein Kinase (MAPK) signaling pathway . Specifically, it has been shown to inhibit the phosphorylation of JNK and ERK1/2 in lipopolysaccharide (LPS)-stimulated macrophages, further contributing to its anti-inflammatory activity.[8]

Quantitative Data

The following tables summarize the quantitative data on the biological activities of berbamine and its derivatives from various studies.

Table 1: IC50 Values of Berbamine and its Derivatives in Cancer Cell Lines

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Berbamine | K562 | Chronic Myelogenous Leukemia | 8.9 | [2] |

| Berbamine | RPMI8226 | Multiple Myeloma | 6.19 | |

| Berbamine | H9 | T-cell lymphoma | 4.0 | |

| Berbamine | 5637 | Bladder Cancer | 15.58 ± 2.489 (48h) | |

| Berbamine | T24 | Bladder Cancer | 19.09 ± 0.68 (48h) | |

| Berbamine Derivative (2a) | RPMI8226 | Multiple Myeloma | 0.30 | |

| Berbamine Derivative (4b) | H9 | T-cell lymphoma | 0.36 | |

| Berbamine Derivative (BBMD3) | A2058 | Melanoma | ~5 | |

| Berbamine Hydrochloride | Vero E6 | N/A (for SARS-CoV-2) | EC50: 1.732 | |

| Berbamine Hydrochloride | Caco2 | N/A (for SARS-CoV-2) | EC50: 1.887 |

Table 2: Anti-Inflammatory Activity of Berbamine

| Cell Type | Stimulant | Cytokine/Mediator | Berbamine Concentration (µM) | Inhibition | Reference |

| RAW264.7 Macrophages | LPS | TNF-α secretion | 2.5 - 10 | Dose-dependent decrease | [7] |

| RAW264.7 Macrophages | LPS | IL-6 secretion | 2.5 - 10 | Dose-dependent decrease | [7] |

| RAW264.7 Macrophages | LPS | IL-1β secretion | 2.5 - 10 | Dose-dependent decrease | [7] |

| RAW264.7 Macrophages | LPS | PGE2 production | 2.5 - 10 | Dose-dependent decrease | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of berbamine.

Extraction and Purification of Berbamine from Berberis amurensis

This protocol is adapted from methods used for the extraction of related alkaloids and can be optimized for berbamine.

Materials:

-

Dried and powdered root or stem of Berberis amurensis

-

0.5% (v/v) Sulfuric acid solution

-

Lime milk (calcium hydroxide (B78521) suspension)

-

Hydrochloric acid

-

Filter paper

-

Rotary evaporator

Procedure:

-

Acidic Extraction: Macerate the powdered plant material in a 0.5% sulfuric acid solution at a ratio of 1:3 to 1:4 (w/v) for 6-10 hours. This step protonates the alkaloids, increasing their solubility in the aqueous acidic solution.

-

Filtration: Filter the mixture to separate the acidic extract from the plant debris.

-

Neutralization and Precipitation: Neutralize the acidic extract with lime milk to a pH of approximately 12. This deprotonates the tertiary amine of berbamine, causing it to precipitate out of the solution, while the quaternary ammonium (B1175870) alkaloid berberine (B55584) remains in solution.

-

Separation of Berbamine: Filter the solution to collect the precipitated berbamine. The remaining filtrate contains berberine.

-

Dissolution and Filtration: Dissolve the crude berbamine precipitate in ethanol. Filter the solution to remove any insoluble impurities.

-

Concentration: Concentrate the ethanolic solution using a rotary evaporator to obtain a concentrated extract of berbamine.

-

Purification by Crystallization: Further purify the berbamine by dissolving the concentrated extract in a minimal amount of hot ethanol and then adding hydrochloric acid and acetone to induce crystallization of berbamine hydrochloride. The crystals can be collected by filtration and dried.

Cell Viability Assay (MTT Assay)

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Berbamine stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of berbamine (typically in a serial dilution) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a no-treatment control.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of berbamine that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

Materials:

-

Cells treated with berbamine

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired concentration of berbamine for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Phosphorylated Proteins (e.g., p-STAT3, p-NF-κB p65)

Materials:

-

Cells treated with berbamine

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3, anti-total STAT3, anti-p-NF-κB p65, anti-total NF-κB p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an ECL detection reagent and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control (e.g., β-actin).

Visualizations

The following diagrams illustrate the key signaling pathways modulated by berbamine and a typical experimental workflow for its analysis.

Figure 1: Berbamine inhibits the JAK/STAT signaling pathway.

Figure 2: Berbamine inhibits the NF-κB signaling pathway.

Figure 3: Experimental workflow for evaluating berbamine's anti-cancer effects.

Conclusion

Berbamine, a bisbenzylisoquinoline alkaloid, has emerged as a promising natural compound with significant therapeutic potential, particularly in the fields of oncology and inflammation. Its ability to modulate multiple key signaling pathways, including JAK/STAT, CAMKII, and NF-κB, underscores its multifaceted mechanism of action. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the pharmacological properties of berbamine and its derivatives. Continued investigation into its efficacy, safety, and potential for synergistic combinations with existing therapies is warranted to translate the promising preclinical findings into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. florajournal.com [florajournal.com]

- 3. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Berbamine hydrochloride potently inhibits SARS-CoV-2 infection by blocking S protein-mediated membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Berbamine Exerts Anti-Inflammatory Effects via Inhibition of NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. resources.amsbio.com [resources.amsbio.com]

The Multifaceted Biological Activities of Berbamine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Berbamine (B205283), a bis-benzylisoquinoline alkaloid isolated from plants of the Berberis genus, has a long history in traditional medicine. Modern scientific investigation has unveiled a remarkable spectrum of biological activities, positioning berbamine and its synthetic derivatives as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth exploration of the anticancer, anti-inflammatory, and cardiovascular effects of these compounds, with a focus on their mechanisms of action, experimental validation, and the signaling pathways they modulate.

Anticancer Activities

Berbamine and its derivatives have demonstrated significant cytotoxic and anti-proliferative effects against a wide range of cancer cell lines. These compounds induce apoptosis, inhibit cell migration, and overcome drug resistance through the modulation of various signaling pathways.

Cytotoxicity of Berbamine and Its Derivatives

The cytotoxic potential of berbamine and its derivatives has been quantified in numerous studies, with IC50 values indicating their potency against various cancer cell lines. Synthetic modifications of the berbamine scaffold have led to derivatives with significantly enhanced anticancer activity.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Berbamine | H9 | T-cell lymphoma | 4.0 | [1] |

| Berbamine | RPMI8226 | Multiple myeloma | 6.19 | [1] |

| Derivative 2a | RPMI8226 | Multiple myeloma | 0.30 | [1] |

| Derivative 4b | H9 | T-cell lymphoma | 0.36 | [1] |

| Berbamine | K562 (imatinib-resistant) | Chronic Myeloid Leukemia | 8.9 | [2] |

| Derivative 2e | K562 (imatinib-resistant) | Chronic Myeloid Leukemia | 0.55 | [2] |

| Derivative 2g | K562 (imatinib-resistant) | Chronic Myeloid Leukemia | 0.45 | [2] |

| Derivative 3f | K562 (imatinib-resistant) | Chronic Myeloid Leukemia | 0.38 | [2] |

| Derivative 3k | K562 (imatinib-resistant) | Chronic Myeloid Leukemia | 0.36 | [2] |

| Derivative 3q | K562 (imatinib-resistant) | Chronic Myeloid Leukemia | 0.42 | [2] |

| Derivative 3u | K562 (imatinib-resistant) | Chronic Myeloid Leukemia | 0.48 | [2] |

| Berbamine | Huh7 | Liver Cancer | ~5 µg/mL | [3] |

| Berbamine | SK-Hep-1 | Liver Cancer | ~10 µg/mL | [3] |

| Berbamine | MHCC97H | Liver Cancer | ~15 µg/mL | [3] |

| Berbamine Derivative (BBMD3) | Melanoma Cells | Melanoma | >6-fold more potent than Berbamine | [4] |

Modulation of Key Signaling Pathways in Cancer

Berbamine and its derivatives exert their anticancer effects by targeting multiple critical signaling pathways involved in cell survival, proliferation, and apoptosis.

1.2.1. NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. Berbamine has been shown to inhibit this pathway, leading to decreased proliferation and increased apoptosis in cancer cells.[5] Berbamine treatment reduces the levels of total P65, phosphorylated P65 (p-P65), and phosphorylated IκBα (p-IκBα).[5]

Caption: Berbamine inhibits the NF-κB signaling pathway.

1.2.2. JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a critical role in cytokine signaling and is often constitutively active in cancer. Berbamine and its derivatives have been shown to inhibit this pathway, leading to the downregulation of anti-apoptotic proteins.[6][7] For instance, the berbamine derivative BBMD3 directly inhibits the autophosphorylation of Jak2 kinase.[4]

Caption: Berbamine derivatives inhibit the JAK/STAT signaling pathway.

1.2.3. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Berbamine has been shown to suppress this pathway in various cancer cells, including triple-negative breast cancer and lung cancer.[2][8]

References

- 1. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Berbamine Suppresses the Progression of Bladder Cancer by Modulating the ROS/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel synthetic derivatives of the natural product berbamine inhibit Jak2/Stat3 signaling and induce apoptosis of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel synthetic derivatives of the natural product berbamine inhibit Jak2/Stat3 signaling and induce apoptosis of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Molecular Architecture of Berbamine's Therapeutic Potential: An In-depth Guide to its Signaling Pathway Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berbamine, a bis-benzylisoquinoline alkaloid isolated from the medicinal plant Berberis amurensis, has garnered significant attention in the scientific community for its pleiotropic pharmacological activities, most notably its potent anti-cancer effects. This technical guide provides a comprehensive overview of the molecular targets of Berbamine within critical signaling pathways, offering a valuable resource for researchers and professionals engaged in drug discovery and development. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling networks modulated by this promising natural compound.

Quantitative Analysis of Berbamine's Anti-Proliferative Activity

The cytotoxic effect of Berbamine has been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a critical metric for quantifying a compound's potency, are summarized below. These values, primarily determined by MTT assay, demonstrate Berbamine's broad-spectrum anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |

| A549 | Lung Cancer | 8.3 ± 1.3 | 72 | [1] |

| PC9 | Lung Cancer | 16.8 ± 0.9 | 72 | [1] |

| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | 48 | [2] |

| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | 48 | [2] |

| MCF-7 | Breast Cancer | 272.15 ± 11.06 | 48 | [2] |

| Hela | Cervical Carcinoma | 245.18 ± 17.33 | 48 | [2] |

| HT29 | Colon Cancer | 52.37 ± 3.45 | 48 | [2] |

| T47D | Breast Cancer | 25 | 48 | [3] |

| MCF-7 | Breast Cancer | 25 | 48 | [3] |

| HCC70 | Triple Negative Breast Cancer | 0.19 | Not Specified | [4] |

| BT-20 | Triple Negative Breast Cancer | 0.23 | Not Specified | [4] |

| MDA-MB-468 | Triple Negative Breast Cancer | 0.48 | Not Specified | [4] |

| MDA-MB-231 | Triple Negative Breast Cancer | 16.7 | Not Specified | [4] |

| KU812 | Chronic Myelogenous Leukemia | 5.83 µg/ml | 24 | [5] |

| KU812 | Chronic Myelogenous Leukemia | 3.43 µg/ml | 48 | [5] |

| KU812 | Chronic Myelogenous Leukemia | 0.75 µg/ml | 72 | [5] |

Core Signaling Pathways Modulated by Berbamine

Berbamine exerts its therapeutic effects by targeting multiple, often interconnected, signaling pathways that are frequently dysregulated in cancer and other diseases. The following sections detail its impact on these critical cellular networks.

Apoptosis Signaling Pathway

A primary mechanism of Berbamine's anti-cancer activity is the induction of apoptosis, or programmed cell death. Berbamine modulates the expression of key apoptotic regulators, tipping the balance towards cell death.

Molecular Targets in Apoptosis:

-

Bcl-2 Family Proteins: Berbamine consistently downregulates the expression of anti-apoptotic proteins like Bcl-2 and upregulates pro-apoptotic proteins such as Bax. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization and the release of cytochrome c.

-

Caspases: The release of cytochrome c activates the intrinsic apoptotic pathway, leading to the cleavage and activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3).

-

p53: In some cancer types, Berbamine has been shown to upregulate the tumor suppressor protein p53, which can, in turn, transcriptionally activate pro-apoptotic genes like Bax.

References

- 1. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacological Profile of Berbamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berbamine (B205283), a bis-benzylisoquinoline alkaloid isolated from plants of the Berberis genus, has a long history in traditional medicine. In recent years, it has garnered significant attention in preclinical research for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the preclinical pharmacological profile of berbamine, focusing on its anti-cancer, anti-inflammatory, and cardiovascular effects, as well as its pharmacokinetic properties. The information is presented to aid researchers, scientists, and drug development professionals in their evaluation of berbamine as a potential therapeutic agent.

Pharmacodynamics: Anti-Cancer Activity

Berbamine has demonstrated potent anti-proliferative and pro-apoptotic effects across a wide range of cancer cell lines. Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways implicated in tumorigenesis and metastasis.

In Vitro Efficacy

The cytotoxic effects of berbamine have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various preclinical studies are summarized in the table below.

| Cancer Type | Cell Line | IC50 (µM) | Citation(s) |

| Breast Cancer | T47D | 25 | [1] |

| MCF-7 | 25, 272.15 ± 11.06 | [1][2] | |

| MDA-MB-231 | 16.7 | [3] | |

| HCC70 | 0.19 | [3] | |

| BT-20 | 0.23 | [3] | |

| MDA-MB-468 | 0.48 | [3] | |

| Lung Cancer | A549 | 11.2 ± 2.1, 8.3 ± 1.3 | [4][5][6] |

| PC9 | 16.8 ± 0.9 | [5][6] | |

| Liver Cancer | HepG2 | >10 | [7] |

| Huh7 | ~5 | [8] | |

| SK-Hep-1 | >10 | [8] | |

| Colon Cancer | HT29 | 52.37 ± 3.45 | [2] |

| Oral Cancer | Tca8113 | 218.52 ± 18.71 | [2] |

| Nasopharyngeal | CNE2 | 249.18 ± 18.14 | [2] |

| Cervical Cancer | HeLa | 245.18 ± 17.33 | [2] |

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the anti-tumor efficacy of berbamine in vivo.

| Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Citation(s) |

| Liver Cancer | NOD/SCID mice (Huh7 xenograft) | Oral administration | 70% reduction in tumor weight | [8][9] |

| Lung Cancer | Nude mice (A549 xenograft) | 20 mg/kg, intravenous injection | Significant tumor decline | [4] |

| Lung Cancer | Nude mice (A549 xenograft) | 20 mg/kg | Significantly smaller tumor volume | [5][6] |

Pharmacodynamics: Anti-Inflammatory and Cardiovascular Effects

Berbamine exhibits significant anti-inflammatory properties by inhibiting key inflammatory signaling pathways. It also demonstrates potential cardiovascular benefits.

In Vivo Anti-Inflammatory Efficacy

| Animal Model | Dosing Regimen | Effect | Citation(s) |

| Carrageenan-induced paw edema in rats | Not specified | Significant reduction in paw edema | [10][11] |

Mechanism of Action: Signaling Pathways

Berbamine's pharmacological effects are attributed to its ability to modulate multiple intracellular signaling pathways.

Anti-Cancer Signaling Pathways

Berbamine has been shown to inhibit several signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Pharmacokinetics

Understanding the pharmacokinetic profile of berbamine is crucial for its development as a therapeutic agent. Preclinical studies in rodents have provided initial insights into its absorption, distribution, metabolism, and excretion.

Pharmacokinetic Parameters in Rats (Oral Administration)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Citation(s) |

| 48.2 | - | - | - | 0.37 ± 0.11 | [2] |

| 100 | 9.48 | - | 46.5 (0-36h) | 0.68 | [12] |

| 200 | 25.85 ± 7.34 | 1.33 ± 0.29 | 86.37 ± 13.57 | - | [13] |

Note: '-' indicates data not available in the cited source.

Experimental Protocols

This section provides an overview of key experimental protocols used in the preclinical evaluation of berbamine.

Cell Viability Assay (MTT Assay)

Protocol Details:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of berbamine concentrations. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan (B1609692) Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined.

Western Blotting for Signaling Pathway Analysis

Protocol Details for Phosphorylated Proteins (e.g., p-SMAD2, p-p65, p-ERK):

-

Cell Treatment and Lysis: Cells are treated with berbamine for the desired time. After treatment, cells are washed with ice-cold PBS and lysed with a buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.

-

Protein Quantification: Protein concentration in the lysates is determined using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the phosphorylated target protein (e.g., anti-phospho-SMAD2, anti-phospho-p65, anti-phospho-ERK). Antibody dilutions should be optimized, but a common starting point is 1:1000.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP). A typical dilution is 1:2000 to 1:5000.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin) and the total protein levels.

In Vivo Tumor Xenograft Model

Protocol Details:

-

Cell Implantation: A suspension of cancer cells (e.g., A549, Huh7) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or NOD/SCID).

-

Tumor Growth: Tumors are allowed to grow to a certain volume (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into groups and treated with berbamine at various doses or a vehicle control. The route of administration can be oral gavage, intraperitoneal (i.p.), or intravenous (i.v.).

-

Monitoring: Tumor size is measured regularly with calipers, and tumor volume is calculated. Body weight is also monitored as an indicator of toxicity.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blotting).

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes or weights of the treated groups to the control group.

Conclusion

The preclinical data for berbamine demonstrate a promising pharmacological profile, particularly in the context of oncology. Its ability to modulate multiple key signaling pathways, coupled with its in vitro and in vivo efficacy, suggests its potential as a lead compound for further drug development. However, its low oral bioavailability presents a challenge that may require formulation strategies to enhance its therapeutic potential. The detailed information and protocols provided in this guide are intended to support the ongoing research and development efforts for this intriguing natural product.

References

- 1. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journal.waocp.org [journal.waocp.org]

- 5. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of anti-inflammatory response of berberine-loaded gum nanocomplexes in carrageenan-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tissue Distribution of Berberine and Its Metabolites after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Berbamine: A Deep Dive into its Mechanisms of Apoptosis Induction and Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

Berbamine (B205283), a bis-benzylisoquinoline alkaloid isolated from the Berberis species, has garnered significant attention in oncological research for its potent anti-cancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms through which berbamine induces apoptosis and regulates the cell cycle in various cancer models. The information is curated to support further research and drug development endeavors.

Induction of Apoptosis: A Multi-Pathway Approach

Berbamine orchestrates apoptosis through the modulation of several critical signaling pathways, primarily converging on the intrinsic and extrinsic apoptotic cascades. Its action involves the regulation of key protein families, leading to the activation of caspases and subsequent programmed cell death.

The p53-Dependent Apoptotic Signaling Pathway

A cornerstone of berbamine's pro-apoptotic activity lies in its ability to activate the p53 tumor suppressor pathway. In several cancer cell lines, including colorectal and hepatocellular carcinoma, berbamine treatment leads to an upregulation of p53 protein levels.[1][2] This activation of p53 initiates a downstream cascade that promotes apoptosis.

Activated p53 transcriptionally upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane.[2] The subsequent release of cytochrome c from the mitochondria into the cytosol triggers the formation of the apoptosome and activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the cleavage of cellular substrates and apoptotic cell death.[1][2] Studies have shown that in p53 mutant cell lines, the apoptotic effect of berbamine is significantly diminished, highlighting the crucial role of a functional p53 pathway for its efficacy in certain cancers.[1]

The PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical cell survival pathway that is often dysregulated in cancer. Berbamine has been shown to effectively inhibit this pathway in various cancer cells, including lung and osteosarcoma.[3][4][5] By inhibiting the phosphorylation of Akt, berbamine prevents the downstream signaling that promotes cell survival and proliferation.[3]

Inhibition of the PI3K/Akt pathway by berbamine leads to the modulation of Bcl-2 family proteins, favoring a pro-apoptotic state.[3][5] Furthermore, in some contexts, the inhibition of Akt can relieve the suppression of pro-apoptotic factors, thereby contributing to the induction of apoptosis.[6] A derivative of berbamine, 4-chlorobenzoyl berbamine (BBD9), has also been shown to induce apoptosis through the PI3K/Akt and NF-κB signaling pathways in lymphoma cells.[7]

The Wnt/β-catenin Signaling Pathway

In ovarian cancer, berbamine has been demonstrated to suppress cell proliferation and promote apoptosis by inhibiting the Wnt/β-catenin signaling pathway.[8] Treatment with berbamine reduces the protein level of β-catenin in tumor tissues.[8] The Wnt/β-catenin pathway is crucial for cancer cell proliferation and survival, and its inhibition by berbamine represents another significant mechanism of its anti-cancer action.

Regulation of the Cell Cycle

Beyond inducing apoptosis, berbamine also exerts a profound effect on the regulation of the cell cycle, primarily by inducing cell cycle arrest at the G0/G1 or G2/M phases, thereby preventing cancer cell proliferation.

G0/G1 Phase Arrest

A common effect of berbamine across multiple cancer cell lines, including colorectal, ovarian, and chronic myeloid leukemia, is the induction of cell cycle arrest at the G0/G1 phase.[1][8][9] This arrest is often associated with the modulation of key cell cycle regulatory proteins. Berbamine treatment has been shown to upregulate the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21.[10] At the same time, it downregulates the expression of G1-phase cyclins (like Cyclin D1) and their associated cyclin-dependent kinases (CDKs), such as CDK4 and CDK6.[6][11] This dual action effectively halts the progression of the cell cycle from the G1 to the S phase.

G2/M Phase Arrest

In some cancer cell lines, such as lymphoma, a derivative of berbamine has been shown to induce cell cycle arrest at the G2/M phase.[7] Similarly, berberine, a related compound, also demonstrates the ability to arrest cells at the G2/M checkpoint.[12][13] This arrest is typically associated with the modulation of the Cyclin B/CDK1 complex, which is essential for entry into mitosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of berbamine on cancer cell lines as reported in various studies.

Table 1: IC50 Values of Berbamine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time (h) | Reference |

| A549 | Lung Cancer | 8.3 ± 1.3 µM | 72 | [3] |

| PC9 | Lung Cancer | 16.8 ± 0.9 µM | 72 | [3] |

| SKOV3 | Ovarian Cancer | 8.3 µg/ml | 24 | [14] |

| SKOV3 | Ovarian Cancer | 5.7 µg/ml | 48 | [14] |

| SKOV3 | Ovarian Cancer | 4.7 µg/ml | 72 | [14] |

| ES2 | Ovarian Cancer | 8.7 µg/ml | 24 | [14] |

| ES2 | Ovarian Cancer | 7.0 µg/ml | 48 | [14] |

| ES2 | Ovarian Cancer | 5.3 µg/ml | 72 | [14] |

| KU812 | Chronic Myeloid Leukemia | 5.83 µg/ml | 24 | [15] |

| KU812 | Chronic Myeloid Leukemia | 3.43 µg/ml | 48 | [15] |

| KU812 | Chronic Myeloid Leukemia | 0.75 µg/ml | 72 | [15] |

Table 2: Effect of Berbamine on Apoptosis and Cell Cycle Distribution

| Cell Line | Treatment | Apoptotic Cells (%) | G0/G1 Phase (%) | G2/M Phase (%) | Reference |

| SMMC-7721 | 20 µmol/l Berbamine | Significantly enhanced vs control | - | - | [2] |

| SMMC-7721 | 40 µmol/l Berbamine | Significantly enhanced vs control | - | - | [2] |

| SMMC7721 | Berbamine (time-dependent) | 1.31% (12h), 50.32% (24h), 65.12% (48h) | 61.52% (control) to 75.09% (48h) | 14.17% (control) to 2.37% (48h) | [9] |

Table 3: Effect of Berbamine on Key Regulatory Proteins

| Cell Line | Treatment | Protein | Change in Expression | Reference |

| HCT116 & SW480 | 20 µg/ml Berbamine (48h) | p53 | Increased | [1] |

| HCT116 & SW480 | 20 µg/ml Berbamine (48h) | Caspase-3 | Increased | [1] |

| HCT116 & SW480 | 20 µg/ml Berbamine (48h) | Caspase-9 | Increased | [1] |

| HCT116 & SW480 | 20 µg/ml Berbamine (48h) | Bax | Increased | [1] |

| HCT116 & SW480 | 20 µg/ml Berbamine (48h) | PARP | Increased | [1] |

| HCT116 & SW480 | 20 µg/ml Berbamine (48h) | Bcl-2 | Decreased | [1] |

| SMMC-7721 | 10, 20, 40 µmol/l Berbamine | p53 | Increased | [2] |

| SMMC-7721 | 10, 20, 40 µmol/l Berbamine | Bax | Increased | [2] |

| SMMC-7721 | 10, 20, 40 µmol/l Berbamine | Bcl-2 | Decreased | [2] |

| SMMC-7721 | 10, 20, 40 µmol/l Berbamine | Survivin | Decreased | [2] |

| A549 & PC9 | 10, 20, 40 µM Berbamine | p-Akt/Akt | Decreased | [3] |

| A549 & PC9 | 10, 20, 40 µM Berbamine | MDM2 | Decreased | [3] |

| A549 & PC9 | 10, 20, 40 µM Berbamine | p53 | Increased | [3] |

| SKOV3 | Berbamine | Cleaved Caspase-3 | Increased | [8] |

| SKOV3 | Berbamine | Cleaved Caspase-9 | Increased | [8] |

| SKOV3 | Berbamine | Bax | Increased | [8] |

| SKOV3 | Berbamine | Bcl-2 | Decreased | [8] |

| SKOV3 | Berbamine | β-catenin | Decreased | [8] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the literature to study the effects of berbamine.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of berbamine for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well.[16]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

References

- 1. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Berberine Induced Apoptosis of Human Osteosarcoma Cells by Inhibiting Phosphoinositide 3 Kinase/Protein Kinase B (PI3K/Akt) Signal Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Berberine Induced Apoptosis of Human Osteosarcoma Cells by Inhibiting Phosphoinositide 3 Kinase/Protein Kinase B (PI3K/Akt) Signal Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Berbamine suppresses cell proliferation and promotes apoptosis in ovarian cancer partially via the inhibition of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Berbamine induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines [archivesofmedicalscience.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Berbamine: A Comprehensive Technical Review of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berbamine (B205283), a bis-benzylisoquinoline alkaloid isolated from plants of the Berberis genus, has a long history in traditional medicine. Modern pharmacological research is now elucidating its molecular mechanisms and validating its therapeutic potential across a spectrum of diseases. This technical guide provides an in-depth review of the current understanding of berbamine's efficacy, focusing on its anti-cancer, anti-inflammatory, anti-fibrotic, cardiovascular, and neuroprotective properties. We present a compilation of quantitative data, detailed experimental methodologies for key assays, and visualizations of the critical signaling pathways modulated by this promising natural compound.

Introduction

Berbamine (C₃₇H₄₀N₂O₆) is a natural alkaloid that has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] Historically used in traditional Chinese medicine, recent preclinical and, to a lesser extent, clinical investigations have begun to unravel the scientific basis for its therapeutic effects. This document aims to consolidate the existing data on berbamine, providing a technical resource for researchers and professionals involved in drug discovery and development.

Anti-Cancer Potential

Berbamine has demonstrated potent anti-cancer activity against a wide range of malignancies, including leukemia, liver cancer, breast cancer, lung cancer, and colon cancer.[2][3][4][5] Its anti-neoplastic effects are attributed to its ability to induce apoptosis, inhibit cell proliferation and migration, and modulate key signaling pathways involved in tumorigenesis.

In Vitro Efficacy: Cytotoxicity Data

The cytotoxic effects of berbamine have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation(s) |

| A549 | Lung Cancer | 8.3 ± 1.3 | 72 | [4] |

| PC9 | Lung Cancer | 16.8 ± 0.9 | 72 | [4] |

| K562 | Leukemia | < 5 µg/mL (~8.2 µM) | Not Specified | [5] |

| Huh7 | Liver Cancer | 5.2 µg/mL (~8.5 µM) | 72 | [6] |

| MHCC97H | Liver Cancer | 13.7 µg/mL (~22.5 µM) | 72 | [6] |

| SNU398 | Liver Cancer | 14.2 µg/mL (~23.3 µM) | 72 | [6] |

| SMMC-7721 | Liver Cancer | ~20-40 | Not Specified | [7] |

| Tca8113 | Tongue Carcinoma | 218.52 ± 18.71 | 48 | [8] |

| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | 48 | [8] |

| MCF-7 | Breast Cancer | 272.15 ± 11.06 | 48 | [8] |

| HeLa | Cervical Cancer | 245.18 ± 17.33 | 48 | [8] |

| HT29 | Colon Cancer | 52.37 ± 3.45 | 48 | [8] |

| HT-29 | Colon Cancer | 14 | 24 | [3] |

| T47D | Breast Cancer | 25 | 48 | [9] |

| H9 | T-cell Lymphoma | 4.0 | Not Specified | [10] |

| RPMI8226 | Multiple Myeloma | 6.19 | Not Specified | [10] |

| SGC-7901 | Gastric Cancer | 11.13 | 48 | [11] |

| BGC-823 | Gastric Cancer | 16.38 | 48 | [11] |

| SGC-7901 | Gastric Cancer | 4.148 | 72 | [11] |

| BGC-823 | Gastric Cancer | 5.788 | 72 | [11] |

In Vivo Anti-Tumor Activity

Berbamine's anti-cancer effects have been corroborated in preclinical animal models. In xenograft studies, oral or intraperitoneal administration of berbamine has been shown to significantly inhibit tumor growth and metastasis.

| Cancer Type | Cell Line | Animal Model | Dosage | Route | Key Findings | Citation(s) |

| Liver Cancer | Huh7 | NOD/SCID Mice | 100 mg/kg, twice daily for 5 days | Oral | 70% reduction in tumor weight | [6] |

| Liver Cancer | SK-Hep-1 | NOD/SCID Mice | 100 mg/kg, twice daily for 5 days | Oral | Significant suppression of tumor growth | [6] |

| Lung Cancer | A549 | Nude Mice | 20 mg/kg and 40 mg/kg, daily for 10 days | Intraperitoneal | Significant reduction in tumor volume | [2] |

| Colorectal Cancer | SW480 | Nude Mice | Not Specified | Not Specified | Suppressed tumor volume and weight | [12] |

| Bladder Cancer | T24 | Nude Mice | 35 mg/kg, every three days for 30 days | Intraperitoneal | Inhibited tumor growth | [13] |

Key Signaling Pathways in Cancer

Berbamine's anti-cancer activity is mediated through the modulation of multiple signaling pathways critical for cancer cell survival, proliferation, and metastasis.

Berbamine has been shown to directly target and inhibit CAMKII, a key regulator of cancer cell proliferation and survival, particularly in liver cancer.[2][14]

Caption: Berbamine inhibits CAMKII, leading to decreased proliferation and self-renewal, and increased apoptosis in cancer cells.

In lung cancer, berbamine has been observed to inhibit the PI3K/Akt pathway and the MDM2-p53 signaling axis, leading to cell cycle arrest and apoptosis.[4]

Caption: Berbamine inhibits the PI3K/Akt and MDM2-p53 pathways, promoting apoptosis in lung cancer cells.

Anti-Inflammatory and Anti-Fibrotic Effects

Berbamine exhibits significant anti-inflammatory and anti-fibrotic properties, suggesting its potential in treating chronic inflammatory diseases and fibrotic conditions.

Inhibition of Inflammatory Pathways

Berbamine has been shown to suppress the activation of key inflammatory signaling pathways, including NF-κB and MAPK (JNK and ERK1/2), in macrophages.[9][15][16] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Caption: Berbamine inhibits LPS-induced inflammation by suppressing the NF-κB and MAPK signaling pathways.

Attenuation of Fibrosis

Berbamine has demonstrated anti-fibrotic effects in models of pulmonary and pancreatic fibrosis.[17][18][19] It appears to exert these effects by inhibiting the TGF-β1/Smad signaling pathway, a central mediator of fibrosis, and by reducing collagen deposition.

Caption: Berbamine attenuates fibrosis by activating AMPK and inhibiting the TGF-β1/Smad pathway.

Cardiovascular and Neuroprotective Potential

Cardiovascular Effects

Berbamine has shown promise in the context of cardiovascular health, particularly in protecting the heart from ischemia/reperfusion injury.[13] Its cardioprotective effects are linked to the maintenance of cytosolic Ca²⁺ homeostasis and the prevention of calpain activation through the PI3K-Akt-GSK3β pathway.

Neuroprotective Effects

Emerging evidence suggests that berbamine possesses neuroprotective properties. It has been shown to protect against neuronal apoptosis and oxidative stress, indicating its potential in the management of neurodegenerative diseases.[20][21][22]

Pharmacokinetics and Bioavailability

Despite its promising therapeutic activities, the clinical application of berbamine has been hampered by its poor oral bioavailability.[23] Studies in both animals and humans have shown that berbamine is subject to extensive first-pass metabolism in the intestine and liver, resulting in low systemic exposure.

| Species | Dose | Route | Cmax | Tmax | Absolute Bioavailability | Citation(s) |

| Rat | 100 mg/kg | Oral | 9.48 ng/mL | Not Specified | 0.68% | |

| Rabbit | 50 mg/kg | Oral | 0.411 µg/mL | Not Specified | Not Specified | |

| Human | 400 mg | Oral | ~0.4 ng/mL | 8 h | Not Specified | |

| Human | 500 mg | Oral | 0.07 nM | Not Specified | Not Specified |

Efforts to improve the bioavailability of berbamine, such as the development of novel formulations, are currently underway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on berbamine.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of berbamine (e.g., 47 to 12000 µM) for the desired duration (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: Add 50 µL of MTT solution (2 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]

-

Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of berbamine that inhibits cell viability by 50%.

Caption: Workflow for a typical MTT cell viability assay.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

-

Cell Lysis: Lyse berbamine-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, p53, Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Xenograft Mouse Model

This in vivo model is used to evaluate the anti-tumor efficacy of a compound.

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ Huh7 cells) into the flank of immunocompromised mice (e.g., NOD/SCID or BALB/c nude mice).[2][6]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~150 mm³).

-

Treatment: Randomly assign the mice to treatment and control groups. Administer berbamine (e.g., 20-100 mg/kg) or vehicle control via the desired route (e.g., oral gavage or intraperitoneal injection) according to a specific schedule.[2][6]

-

Monitoring: Measure tumor volume and body weight regularly (e.g., every 3 days).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

Caption: General workflow for a xenograft mouse model study.

Conclusion and Future Directions

Berbamine is a compelling natural product with a broad spectrum of therapeutic activities, particularly in oncology and inflammatory diseases. Its ability to modulate multiple key signaling pathways underscores its potential as a multi-target therapeutic agent. While the preclinical data are robust, the clinical development of berbamine is still in its early stages. The primary challenge remains its low oral bioavailability. Future research should focus on the development of novel drug delivery systems to enhance its pharmacokinetic profile. Furthermore, well-designed clinical trials are necessary to validate its efficacy and safety in human populations. The continued investigation of berbamine and its derivatives holds significant promise for the development of new and effective treatments for a variety of challenging diseases.

References

- 1. karger.com [karger.com]

- 2. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jbuon.com [jbuon.com]

- 4. researchgate.net [researchgate.net]

- 5. Berbamine Exerts Anti-Inflammatory Effects via Inhibition of NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Berbamine suppresses intestinal SARS-CoV-2 infection via a BNIP3-dependent autophagy blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The anti-inflammatory potential of berberine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Advances in the pharmacological mechanisms of berberine in the treatment of fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Berberine attenuates severity of chronic pancreatitis and fibrosis via AMPK-mediated inhibition of TGF-β1/Smad signaling and M2 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. mdpi.com [mdpi.com]

- 22. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 23. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Laboratory Synthesis of E6 Berbamine (Berbamine p-nitrobenzoate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of E6 Berbamine (B205283), a potent calmodulin (CaM) antagonist and derivative of the natural product berbamine. The synthesis involves a semi-synthetic approach, starting from commercially available berbamine and employing a Steglich esterification to introduce the p-nitrobenzoyl group. This protocol includes detailed methodologies, quantitative data summarization, and a visualization of the relevant signaling pathway.

Introduction

Berbamine is a bisbenzylisoquinoline alkaloid with a range of biological activities, including anti-cancer and anti-inflammatory properties. E6 Berbamine, or berbamine p-nitrobenzoate, is a synthetic derivative designed to enhance its biological efficacy, particularly as a calmodulin (CaM) antagonist.[1] this compound has been shown to inhibit the activity of CaM-dependent myosin light chain kinase (MLCK) and exhibits anti-leukemia activities.[1] The synthesis of this compound is achieved through the esterification of the phenolic hydroxyl group of berbamine with 4-nitrobenzoyl chloride.[2] This protocol details the semi-synthetic procedure starting from berbamine.

Data Presentation

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Berbamine | C37H40N2O6 | 608.72 | Starting Material |

| 4-Nitrobenzoyl chloride | C7H4ClNO3 | 185.56 | Reagent |

| Dicyclohexylcarbodiimide (B1669883) (DCC) | C13H22N2 | 206.33 | Coupling Agent |

| 4-Dimethylaminopyridine (B28879) (DMAP) | C7H10N2 | 122.17 | Catalyst |

| This compound | C44H43N3O9 | 757.83 | Product |

Table 2: Summary of a Representative Steglich Esterification Reaction

| Parameter | Value | Reference |

| Starting Material | Berbamine | - |

| Reagent | 4-Nitrobenzoyl chloride | - |

| Coupling Agent | DCC | - |

| Catalyst | DMAP | - |

| Solvent | Dichloromethane (B109758) (DCM) | General Protocol |

| Reaction Temperature | Room Temperature | General Protocol |

| Reaction Time | 12-24 hours | General Protocol |

| Expected Yield | Not specified in literature | - |

| Purity | >95% (typical for this method) | - |

Experimental Protocols

Protocol 1: Semi-synthesis of this compound via Steglich Esterification

This protocol describes the esterification of the phenolic hydroxyl group of berbamine with 4-nitrobenzoyl chloride using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.